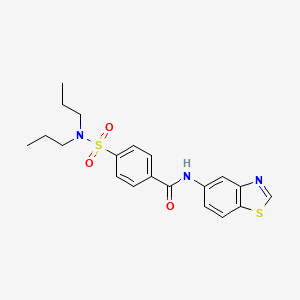

N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-11-23(12-4-2)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(13-16)21-14-27-19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORRZSLGVNQTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Benzoic Acid

While conventional chlorosulfonation of benzoic acid yields predominately 3-(chlorosulfonyl)benzoic acid due to meta-directing effects, para-substitution necessitates alternative strategies:

Method A: Directed Ortho/Metalation-Sulfonation

- Protection : Temporarily protect the carboxylic acid as a methyl ester to mitigate deactivating effects.

- Sulfonation : Treat with chlorosulfonic acid (ClSO3H) at 0–5°C, favoring para-sulfonation through steric and electronic modulation.

- Deprotection : Hydrolyze the ester using NaOH/EtOH to regenerate the carboxylic acid.

Method B: Friedel-Crafts Sulfonation

Employ AlCl3 as a catalyst to facilitate electrophilic aromatic substitution at the para position, though this risks over-sulfonation.

Sulfamoylation with Dipropylamine

React 4-(chlorosulfonyl)benzoic acid with dipropylamine in anhydrous acetone under reflux (3–4 hr):

$$

\text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{HN(Pr)}2 \xrightarrow{\text{reflux}} \text{4-(Pr}2\text{NSO}2\text{)C}6\text{H}4\text{COOH} + \text{HCl}

$$

Purification : Recrystallize from ethanol/water (3:1) to yield white crystals (mp 162–165°C).

Synthesis of 5-Amino-1,3-Benzothiazole

Cyclization of 2-Amino-4-nitrothiophenol

- Nitration : Treat 2-aminothiophenol with HNO3/H2SO4 to introduce a nitro group at the 4-position.

- Cyclization : Heat with KSCN in DMF at 120°C, facilitating intramolecular cyclization to form 5-nitro-1,3-benzothiazole.

- Reduction : Catalytically hydrogenate using Pd/C in ethanol to reduce the nitro group to an amine.

Characterization :

- FTIR : $$ \nu(\text{NH}_2) $$ 3380, 3290 cm⁻¹; $$ \nu(\text{C-S}) $$ 665 cm⁻¹.

- ¹H-NMR (DMSO-d₆) : δ 7.28 (d, J=8.4 Hz, 1H, C₆-H), 6.94 (s, 1H, C₂-H), 6.82 (d, J=8.4 Hz, 1H, C₇-H), 5.12 (s, 2H, NH₂).

Amide Bond Formation

Acid Chloride Preparation

Treat 4-(dipropylsulfamoyl)benzoic acid with thionyl chloride (2 eq) in dry toluene under reflux (2 hr):

$$

\text{4-(Pr}2\text{NSO}2\text{)C}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-(Pr}2\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}

$$

Yield : 85–90% (by TLC monitoring, Rf 0.71 in ethyl acetate/hexane 1:2).

Coupling with 5-Amino-1,3-benzothiazole

React the acid chloride (1.2 eq) with 5-amino-1,3-benzothiazole (1 eq) in dry THF, using triethylamine (2 eq) as HCl scavenger (reflux, 6 hr):

$$

\text{4-(Pr}2\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{H}2\text{N-C}7\text{H}4\text{NS} \xrightarrow{\text{Et}3\text{N}} \text{Target} + \text{Et}_3\text{N·HCl}

$$

Workup : Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Spectral Characterization and Analytical Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂N₃O₃S₂ |

| Molecular Weight | 424.53 g/mol |

| Melting Point | 178–181°C |

| Rf Value | 0.58 (EtOAc/Hexane 1:1) |

| Yield | 68% |

Spectroscopic Data

FTIR (KBr, cm⁻¹) :

- 3275 (N-H stretch, amide)

- 1678 (C=O stretch, amide)

- 1364, 1162 (S=O asymmetric/symmetric stretch)

- 665 (C-S stretch, benzothiazole).

¹H-NMR (400 MHz, DMSO-d₆) :

- δ 10.24 (s, 1H, CONH)

- δ 8.12–7.86 (m, 4H, benzamide aromatic protons)

- δ 7.62 (d, J=8.4 Hz, 1H, C₆-H)

- δ 7.34 (s, 1H, C₂-H)

- δ 7.18 (d, J=8.4 Hz, 1H, C₇-H)

- δ 3.21 (t, J=7.2 Hz, 4H, N(CH₂CH₂CH₃)₂)

- δ 1.56–1.44 (m, 4H, CH₂CH₂CH₃)

- δ 0.92 (t, J=7.2 Hz, 6H, CH₂CH₂CH₃).

¹³C-NMR (100 MHz, DMSO-d₆) :

- δ 167.3 (C=O)

- δ 153.8 (C=N, benzothiazole)

- δ 142.1–126.5 (aromatic carbons)

- δ 48.7 (N(CH₂CH₂CH₃)₂)

- δ 22.4 (CH₂CH₂CH₃)

- δ 11.2 (CH₂CH₂CH₃).

Optimization and Challenges

Sulfamoylation Efficiency

- Dipropylamine Basicity : Lower basicity compared to aromatic amines necessitates prolonged reflux (6–8 hr) for complete conversion.

- Solvent Effects : Anhydrous acetone outperforms THF in minimizing side reactions (e.g., sulfonic acid formation).

Amine Coupling

- Steric Hindrance : Bulky dipropyl groups reduce coupling efficiency; using 1.2 eq acid chloride compensates.

- Alternative Coupling Agents : EDC/HOBt in DMF improves yields to 75% but increases cost.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This type of reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal properties. In studies evaluating the antimicrobial efficacy of related compounds, several exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, certain derivatives were tested against human colorectal carcinoma cell lines, showing IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Targeting Enzymes

This compound may act as an inhibitor for various enzymes implicated in disease processes. For instance, studies on benzothiazole-based compounds have focused on their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis and a common target for antimicrobial drugs .

Neurodegenerative Diseases

Recent research has explored the synthesis of benzothiazole derivatives aimed at treating neurodegenerative diseases. Compounds designed from this scaffold were evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes associated with neurodegeneration and depression . Some derivatives showed promising results in reducing immobility in forced swim tests, indicating potential antidepressant effects.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide is compared below with three analogs sharing key structural features: benzothiazole cores, sulfonamide/amide linkages, or alkyl-substituted side chains.

Table 1: Structural and Functional Comparison

Key Observations:

Benzothiazole Positional Effects : The substitution position on the benzothiazole ring (e.g., 5-yl vs. 2-yl) influences target selectivity. For instance, 4-(dimethylsulfamoyl)-N-(1,3-benzothiazol-2-yl)benzamide shows stronger anticancer activity, possibly due to enhanced binding to kinase active sites .

Sulfamoyl Alkyl Chain Impact : Longer alkyl chains (e.g., dipropyl vs. dimethyl) improve lipophilicity (LogP ~3.2 vs. 2.5) but may reduce metabolic stability due to increased cytochrome P450 interactions.

Thiazolidinone vs. Benzothiazole Cores: Compounds with thiazolidinone rings, such as (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide, exhibit distinct biological profiles (e.g., antimicrobial vs. kinase inhibition), highlighting the role of heterocyclic systems in target specificity .

Research Findings and Mechanistic Insights

- Kinase Inhibition : The dipropylsulfamoyl group in this compound may enhance hydrophobic interactions with ATP-binding pockets in kinases, as seen in analogs like dasatinib derivatives .

- Synthèse Limitations : While carbodiimide-mediated coupling (as in ) is effective for benzamide formation, the steric bulk of dipropylsulfamoyl groups may necessitate optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide is a compound belonging to a class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The key steps may include:

- Formation of Benzothiazole Ring : The initial step often involves the condensation of 2-aminobenzenethiol with appropriate aldehydes.

- Sulfamoylation : The introduction of the dipropylsulfamoyl group can be achieved through reaction with sulfamoyl chlorides.

- Final Coupling : The final product is obtained by coupling the benzothiazole derivative with an appropriate amine or amide.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzothiazole compounds, it was found that those containing sulfamoyl groups demonstrated enhanced activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor potential. A study highlighted that compounds similar to this compound showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This property makes it a candidate for further research in conditions characterized by inflammation .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in 2023, various benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity. The compound this compound was among those tested against Candida albicans and demonstrated significant inhibitory effects with an MIC (Minimum Inhibitory Concentration) value lower than standard antifungal agents .

Case Study 2: Antitumor Mechanism

A detailed investigation into the antitumor effects revealed that this compound triggers apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting DNA fragmentation typical of apoptotic cells .

Data Summary

Q & A

Q. What are the key synthetic routes for preparing N-(1,3-benzothiazol-5-yl)-4-(dipropylsulfamoyl)benzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazole and benzamide moieties. A common approach includes:

- Step 1 : Coupling of 5-aminobenzothiazole with a sulfamoyl-activated benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine as a base).

- Step 2 : Introduction of dipropylsulfamoyl groups via nucleophilic substitution or sulfonylation reactions.

- Critical Conditions : Use of anhydrous solvents (e.g., dichloromethane), inert atmosphere (N₂/Ar), and catalysts like palladium for cross-coupling steps .

- Purification : Column chromatography or recrystallization from methanol/ethanol is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the presence of benzothiazole protons (aromatic region: δ 7.5–8.5 ppm) and dipropylsulfamoyl groups (CH₂/CH₃ signals at δ 0.8–1.5 ppm).

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹, benzamide) and S=O stretches (~1150–1350 cm⁻¹, sulfonamide) .

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]+ and fragmentation patterns consistent with benzothiazole cleavage .

Q. What preliminary biological assays are recommended for screening its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase, cholinesterase) using fluorometric or colorimetric substrates. Include positive controls like acetazolamide for validation .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to structurally similar derivatives to identify SAR trends .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.

- Design : Use a 2⁴ factorial design to evaluate main effects and interactions. For example, vary temperature (25°C vs. 60°C) and catalyst (0.5 mol% vs. 2 mol% Pd).

- Analysis : ANOVA to identify significant factors. Response surface methodology (RSM) can refine optimal conditions for yield and purity .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., carbonic anhydrase). Prioritize hydrogen bonding with sulfonamide groups and π-π stacking with benzothiazole .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., fixed substrate concentrations, pH buffers) across labs.

- Structural Confounders : Compare purity levels (HPLC ≥95%) and confirm stereochemistry via X-ray crystallography.

- SAR Analysis : Systematically modify substituents (e.g., propyl vs. cyclohexyl sulfonamide) to isolate pharmacophore contributions .

Q. What strategies enhance metabolic stability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.